1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

scaffold hopping target selectivity chemical proteomics

1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-28-3, molecular formula C20H18Cl2N2O3, MW 405.3 g/mol) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (4-HQC) class. This compound features a 1-butyl substituent on the quinoline nitrogen and a 2,4-dichlorophenyl group on the carboxamide, distinguishing it from earlier-generation 4-HQCs such as PNU-145185, PNU-181128, and PNU-181465, as well as from immunomodulatory quinoline-3-carboxamides like roquinimex (linomide) and laquinimod.

Molecular Formula C20H18Cl2N2O3
Molecular Weight 405.3 g/mol
CAS No. 300716-28-3
Cat. No. B11708826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS300716-28-3
Molecular FormulaC20H18Cl2N2O3
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C20H18Cl2N2O3/c1-2-3-10-24-16-7-5-4-6-13(16)18(25)17(20(24)27)19(26)23-15-9-8-12(21)11-14(15)22/h4-9,11,25H,2-3,10H2,1H3,(H,23,26)
InChIKeySDXCZGRCDDZSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-28-3): A Functionalized 4-Hydroxyquinoline-3-Carboxamide for Targeted Screening and MedChem Campaigns


1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-28-3, molecular formula C20H18Cl2N2O3, MW 405.3 g/mol) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (4-HQC) class [1]. This compound features a 1-butyl substituent on the quinoline nitrogen and a 2,4-dichlorophenyl group on the carboxamide, distinguishing it from earlier-generation 4-HQCs such as PNU-145185, PNU-181128, and PNU-181465, as well as from immunomodulatory quinoline-3-carboxamides like roquinimex (linomide) and laquinimod [2]. The 4-HQC scaffold is recognized for its broad-spectrum antiviral activity against herpesviruses via inhibition of viral DNA polymerase, with demonstrated selectivity over human polymerases, and has also been explored in autoimmune and anti-proliferative contexts [2][3].

Why Generic Substitution Fails for 1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (300716-28-3): Structural Determinants Drive Target Engagement and Selectivity


Compounds within the 4-hydroxyquinoline-3-carboxamide class cannot be treated as interchangeable screening probes because subtle modifications to the N1-alkyl and N3-aryl substituents profoundly alter lipophilicity, target binding, and biological selectivity [1]. Published structure-activity relationship (SAR) studies on 4-HQCs demonstrate that a single substituent change at the quinoline C-6 position can improve antiviral polymerase inhibition by approximately 10-fold (e.g., from PNU-145185 to PNU-181465), underscoring that even conservative analoging can yield divergent potency profiles [2]. Similarly, in the autoimmune-focused quinoline-3-carboxamide series, the transition from roquinimex to laquinimod involved deliberate N-aryl and N-alkyl optimization that yielded a superior toxicological profile and clinical advancement, illustrating that biological outcomes are exquisitely sensitive to substitution patterns [3]. For 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, the combination of the electron-withdrawing 2,4-dichlorophenyl amide and the lipophilic 1-butyl tail produces a computed XLogP3 of 5.0, substantially higher than roquinimex (XLogP3 ≈ 1.7), predicting markedly different membrane permeability, metabolic stability, and off-target liability relative to other members of the class [1][4]. These structural features make it inappropriate to assume that data generated with earlier-generation 4-HQCs or other quinoline-3-carboxamides will translate to this compound.

Quantitative Differentiation Evidence for 1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (300716-28-3) vs. Closest Analogs


Scaffold Identity Distinguishes 300716-28-3 from the Isomeric IP6K Inhibitor LI-2242 Despite Identical Molecular Formula

LI-2242 (CAS 2762762-17-2) shares the identical molecular formula C20H18Cl2N2O3 and molecular weight (405.3 g/mol) with 300716-28-3; however, LI-2242 is a spiro[indoline-3,4'-piperidine]-5-carboxylic acid derivative, whereas 300716-28-3 is a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide [1][2]. This fundamental scaffold divergence dictates entirely different biological target profiles: LI-2242 is a pan-IP6K inhibitor (IP6K1 IC50 = 31 nM, IP6K2 IC50 = 42 nM, IP6K3 IC50 = 8.7 nM), whereas the 4-HQC scaffold of 300716-28-3 is associated with herpesvirus DNA polymerase inhibition and immunomodulatory activity [2][3]. No published evidence demonstrates IP6K inhibition by 300716-28-3, nor antiviral polymerase inhibition by LI-2242. Procurement of LI-2242 for antiviral or immunomodulatory studies, or of 300716-28-3 for IP6K-targeted research, would constitute a scaffold-level mismatch [3].

scaffold hopping target selectivity chemical proteomics quinoline carboxamide

Lipophilicity (XLogP3) Differentiation: 300716-28-3 Exhibits 3.3 Log Units Higher XLogP3 Than Roquinimex, Predicting Divergent ADME Profiles

The computed XLogP3-AA value for 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is 5.0, compared to 1.7 for the clinical-stage immunomodulator roquinimex (linomide, CAS 84088-42-6), a ΔlogP of +3.3 units [1][2]. This difference arises from the 1-butyl substitution (replacing the 1-methyl group in roquinimex) and the 2,4-dichlorophenyl amide (replacing the N-methyl-N-phenyl amide in roquinimex). In drug discovery, a logP increase of this magnitude typically correlates with enhanced membrane permeability but also heightened risk of hERG binding, CYP inhibition, and plasma protein binding, warranting distinct ADME profiling relative to less lipophilic quinoline-3-carboxamides [3]. The XLogP3 of 5.0 also places 300716-28-3 near the upper boundary of Lipinski-compliant space, suggesting it may require formulation considerations not necessary for roquinimex or laquinimod [1].

lipophilicity XLogP3 ADME prediction membrane permeability quinoline carboxamide

Class-Level Antiviral Polymerase Inhibition: 4-HQC Scaffold Confers Selective, Submicromolar Potency Against Herpesvirus DNA Polymerases with Spared Human Polymerases

The 4-hydroxyquinoline-3-carboxamide (4-HQC) class, to which 300716-28-3 belongs, has demonstrated selective inhibition of herpesvirus DNA polymerases (HCMV, HSV-1, VZV) with no detectable inhibition of human α, δ, and γ polymerases at concentrations up to >20–50 μM [1]. In quantitative terms, the most optimized 4-HQC, PNU-181465, exhibited Ki values of 0.35 μM against HCMV polymerase, 0.28 μM against HSV-1 polymerase, and 0.07 μM against VZV polymerase, while human α, δ, and γ polymerase Ki values all exceeded 20 μM—representing a selectivity window of >57-fold for HCMV and >285-fold for VZV [1]. In cell culture plaque reduction assays, PNU-181465 showed submicromolar IC50 values against clinical HCMV isolates (average IC50 = 0.98 ± 0.48 μM) and VZV isolates (average IC50 = 0.12 ± 0.03 μM), comparing favorably with ganciclovir (HCMV average IC50 = 1.1 μM) and substantially outperforming acyclovir (VZV average IC50 = 24 μM) [1]. While 300716-28-3 has not been directly tested in these assays, its 4-HQC core and the electron-withdrawing 2,4-dichlorophenyl substituent are consistent with the SAR trajectory that yielded improved potency from PNU-145185 to PNU-181465 (approximately 10-fold improvement) [1]. Caution: potency extrapolation from PNU-181465 to 300716-28-3 is class-level inference pending direct experimental confirmation.

antiviral herpesvirus polymerase inhibitor 4-HQC selectivity non-nucleoside inhibitor

Electron-Withdrawing 2,4-Dichlorophenyl Substituent vs. Electron-Donating o-Tolyl: Rationale for Differential Target Engagement Within the 1-Butyl-4-Hydroxyquinoline Series

Within the 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide subseries, the N-aryl substituent critically modulates electronic character and target binding. 1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (300716-28-3) bears a 2,4-dichlorophenyl group (Hammett σmeta(Cl) = 0.37, σpara(Cl) = 0.23; combined electron-withdrawing effect), whereas the structurally closest cataloged analog, 1-butyl-4-hydroxy-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-3-carboxamide (Ambinter AMB19755678), bears an o-tolyl group (electron-donating, σortho(CH3) ≈ -0.17) [1][2]. In the broader 4-HQC antiviral SAR, electron-withdrawing substituents on the carboxamide aryl ring were associated with enhanced polymerase inhibition, consistent with the observation that PNU-181465 (with electronegative substituents) achieved submicromolar Ki values [3]. The 2,4-dichlorophenyl group also introduces dual chlorine atoms capable of halogen bonding, a recognized contributor to protein-ligand affinity that is absent in the o-tolyl analog [4]. These electronic differences predict that 300716-28-3 and the o-tolyl analog will exhibit non-identical target binding profiles despite sharing the 1-butyl-4-hydroxyquinoline core.

structure-activity relationship electron-withdrawing group halogen bonding quinoline carboxamide medicinal chemistry

Vendor-Supplied Purity Specification: 95% Minimum Purity with Full Quality Assurance Documentation from AKSci

AK Scientific (AKSci) lists 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (Catalog# 1788DM) with a minimum purity specification of 95% . The product is accompanied by a Safety Data Sheet (SDS), and Certificates of Analysis (COA) are available upon request, providing batch-level traceability . This purity level meets or exceeds the typical ≥90–95% threshold required for high-throughput screening (HTS) and initial hit confirmation workflows. In contrast, generic screening libraries may supply analogs at lower purities (e.g., 90%) without batch-specific COA documentation, introducing variability that can confound dose-response and SAR interpretation. The vendor also specifies long-term storage in a cool, dry place and confirms that the material is not classified as hazardous for DOT/IATA transport, simplifying logistics for multi-site screening campaigns .

chemical purity quality assurance vendor specification screening compound procurement

GHS Acute Toxicity Classification: Acute Tox. 3 (H301, Toxic if Swallowed) – Practical Handling and Safety Differentiation from Less Hazardous Analogs

According to the ECHA C&L inventory and PubChem GHS classification, 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide carries the hazard statement H301 (Toxic if swallowed) under Acute Toxicity Category 3, and H413 (May cause long lasting harmful effects to aquatic life) under Aquatic Chronic Category 4 [1]. The SDS specifies precautionary measures including P270 (Do not eat, drink or smoke when using this product) and P301+P310 (IF SWALLOWED: Immediately call a poison center or doctor) . This classification is notable within the quinoline-3-carboxamide class: roquinimex and laquinimod, which have undergone clinical evaluation, possess more extensively characterized safety profiles that enabled human dosing, whereas the acute oral toxicity warning for 300716-28-3 mandates stricter laboratory handling protocols [2]. For procurement decisions, laboratories without dedicated chemical fume hoods or formal chemical hygiene plans should consider whether the Acute Tox. 3 classification imposes facility-level compliance burdens not associated with less hazardous quinoline carboxamides.

GHS classification acute toxicity laboratory safety handling requirements regulatory compliance

Recommended Research and Procurement Application Scenarios for 1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (300716-28-3)


Herpesvirus DNA Polymerase Inhibitor Screening and Mechanistic Probe Development

The 4-HQC scaffold, exemplified by PNU-181465 and its analogs, has validated activity as a non-nucleoside competitive inhibitor of herpesvirus DNA polymerases (HCMV, HSV-1, VZV) with no detectable inhibition of human α, δ, and γ polymerases at concentrations exceeding 20–50 μM [1]. 1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (300716-28-3) serves as a structurally differentiated 4-HQC probe for investigating the SAR of N1-alkyl chain length (butyl vs. methyl in PNU compounds) and N-aryl halogen substitution (2,4-dichlorophenyl vs. other aryl groups) on polymerase inhibition potency and selectivity. Researchers should benchmark this compound against PNU-181465 (Ki = 0.07–0.35 μM against viral polymerases) and PNU-145185 (Ki = 2.0–4.0 μM) to determine whether the 1-butyl/2,4-dichlorophenyl combination further enhances potency or alters the selectivity window [1].

Quinoline-3-Carboxamide Immunomodulatory SAR Studies

The 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamide series has produced clinical-stage immunomodulators including roquinimex and laquinimod, which demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE) models [2]. 300716-28-3, with its elevated lipophilicity (XLogP3 = 5.0 vs. 1.7 for roquinimex) and 2,4-dichlorophenyl substituent, represents a probe for exploring how increased logP and halogen substitution affect immunomodulatory potency, proinflammatory cytokine induction in beagle dog models, and tolerability relative to laquinimod [2][3]. Procurement of this compound is justified for laboratories conducting systematic SAR around the quinoline-3-carboxamide immunomodulator pharmacophore.

Chemical Biology Profiling to Distinguish 4-HQC Targets from IP6K (LI-2242) Targets

The co-existence of two compounds with identical molecular formulae (C20H18Cl2N2O3) but orthogonal scaffolds—the 4-HQC 300716-28-3 and the spiroindoline IP6K inhibitor LI-2242—presents a unique opportunity for chemical biology target deconvolution studies [4][5]. 300716-28-3 can be used as a selectivity control for LI-2242 in IP6K inhibition assays (IP6K1 IC50 = 31 nM, IP6K2 IC50 = 42 nM, IP6K3 IC50 = 8.7 nM) to confirm that observed phenotypes are IP6K-dependent rather than attributable to off-target engagement by the dichlorophenyl-containing chemotype [5]. Conversely, LI-2242 serves as a control for 300716-28-3 in antiviral polymerase or immunomodulatory assays. This orthogonal pair enables robust chemical genetic target validation.

Screening Library Procurement for Herpesvirus and Autoimmune Drug Discovery Programs

For organizations assembling focused screening libraries targeting herpesvirus infections or autoimmune disorders, 300716-28-3 offers a differentiated chemotype within the quinoline-3-carboxamide space. The compound is available at 95% minimum purity from AKSci (Catalog# 1788DM) with full SDS and COA documentation, meeting HTS quality standards . Its structural features—1-butyl substitution, 2,4-dichlorophenyl amide, and free 4-hydroxy group—distinguish it from commercially available 4-HQCs that typically bear 1-methyl or 1-ethyl substituents, thereby expanding the chemical diversity of screening decks. Procurement teams should verify that the Acute Tox. 3 (H301) classification is compatible with their facility's chemical hygiene capabilities before ordering [6].

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